![molecular formula C18H21ClF3N3O2S2 B3036484 5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide CAS No. 344278-47-3](/img/structure/B3036484.png)
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide
Overview
Description
Molecular Structure Analysis
The search results did not provide a detailed molecular structure analysis for this compound .Physical And Chemical Properties Analysis
While the search results did not provide specific physical and chemical properties for this compound, similar compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Sulfonamides and Their Applications
Sulfonamides have been a focal point in medicinal chemistry due to their diverse therapeutic properties. They serve as the core structure for a variety of drugs with applications ranging from antibacterial to anticancer agents. The chemical moiety discussed, while not directly mentioned in the literature, falls under the broad category of sulfonamides, known for their extensive utility in drug development.
Sulfonamides in Drug Development : Sulfonamides exhibit a wide range of pharmacological activities due to their structural versatility and ability to interact with different biological targets. This class includes drugs acting as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents. Novel compounds, like pazopanib, a tyrosine kinase inhibitor, have shown significant antitumor activity, underscoring the potential of sulfonamides in addressing complex diseases (Carta, Scozzafava, & Supuran, 2012). Additionally, sulfonamide compounds are being explored for their utility in treating bacterial infections, showcasing their multifaceted applications in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation : The environmental persistence and degradation of sulfonamides and related compounds, including polyfluoroalkyl chemicals, have been subjects of investigation. These studies aim to understand their fate in the environment and potential toxicological effects. For instance, microbial degradation studies shed light on the environmental fate of polyfluoroalkyl chemicals, providing insights into their biodegradability and the formation of persistent degradation products (Liu & Avendaño, 2013).
Analytical Methods and Toxicity Studies : Analytical techniques, such as capillary electrophoresis, have been developed to analyze sulfonamides, facilitating the study of their pharmacokinetics and environmental impact. These methods enable precise quantification and characterization of sulfonamides in various matrices, contributing to our understanding of their behavior and toxicity in biological systems and the environment (Hoff & Kist, 2009).
Safety and Hazards
properties
IUPAC Name |
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N3O2S2/c1-5-25(6-2)29(26,27)16-8-7-15(28-16)13(11-24(3)4)17-14(19)9-12(10-23-17)18(20,21)22/h7-11H,5-6H2,1-4H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSDVASEYBEICE-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)C(=CN(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)/C(=C\N(C)C)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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